molecular formula C8F17I B136025 Perfluorooctyl iodide CAS No. 507-63-1

Perfluorooctyl iodide

Cat. No.: B136025
CAS No.: 507-63-1
M. Wt: 545.96 g/mol
InChI Key: KWXGJTSJUKTDQU-UHFFFAOYSA-N
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Description

Perfluorooctyl iodide, with the chemical formula C8F17I, is a compound known for its unique properties and applications. This colorless liquid is characterized by its perfluorinated carbon chain and iodine atom. It is commonly used as a surfactant and in the production of fluoropolymers. This compound exhibits high thermal stability, chemical resistance, and low surface tension, making it suitable for various industrial processes . Additionally, it is used in the synthesis of other fluorinated compounds and as a starting material for the preparation of this compound-based materials .

Mechanism of Action

Target of Action

Perfluorooctyl iodide (PFOI) is a type of perfluoroalkyl iodide (PFAI), a class of compounds known for their stability and unique physicochemical properties . PFOI has been used in organocatalysis via substrate activation by halogen bonding . It’s also a potential candidate substitute for banned Halon fire extinguishers .

Mode of Action

It’s known that pfais are usually precursors of pfass, which remain neutral at ph in water and remain in a non-dissociated state . This suggests that PFOI may interact with its targets through halogen bonding, leading to substrate activation .

Biochemical Pathways

Pfass, a group that pfoi belongs to, have been associated with multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism .

Pharmacokinetics

Pfass, the group pfoi belongs to, are known for their persistence in the environment due to their strong carbon-fluorine covalent bond . They can bioaccumulate and undergo biomagnification , suggesting that PFOI may have similar properties.

Result of Action

Pfass, the group pfoi belongs to, have been associated with potential toxicity to human health . They have been detected in various environmental matrices, indicating their widespread presence and potential impact .

Action Environment

The action of PFOI can be influenced by various environmental factors. PFASs, the group PFOI belongs to, are known for their persistence and potential toxicity . They occur in various environments, including in edible oil, mainly through raw material contamination, process contamination, and migration from oil contact materials . Therefore, the action, efficacy, and stability of PFOI can be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Perfluorooctyl iodide plays a significant role in biochemical reactions, particularly in organocatalysis via substrate activation by halogen bonding . It interacts with various biomolecules, including enzymes and proteins. For instance, this compound has been shown to stimulate steroidogenesis in human adrenocortical carcinoma cells (H295R) by activating the cyclic adenosine monophosphate (cAMP) signaling pathway . This interaction involves the upregulation of several steroidogenic genes, such as StAR, HMGR, and CYP11A1, leading to increased production of steroid hormones like aldosterone, cortisol, and 17β-estradiol .

Cellular Effects

This compound influences various cellular processes and functions. In H295R cells, it has been observed to stimulate steroidogenesis, resulting in elevated levels of steroid hormones . Additionally, this compound affects cell signaling pathways, particularly the cAMP signaling pathway, which plays a crucial role in regulating gene expression and cellular metabolism . The compound’s impact on cell function extends to its potential endocrine-disrupting effects, as it can alter the expression of genes involved in hormone synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through halogen bonding and activation of signaling pathways. In H295R cells, this compound acts as an activator of adenylate cyclase, leading to increased cAMP levels . This elevation in cAMP subsequently upregulates the expression of steroidogenic genes, enhancing the production of steroid hormones . The compound’s terminal -CF2I group is critical for its interaction with biomolecules and mediation of steroidogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term exposure to the compound may lead to persistent alterations in cellular processes, particularly in hormone synthesis and metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to stimulate steroidogenesis without causing significant toxicity . Higher doses may lead to adverse effects, including endocrine disruption and alterations in hormone levels

Metabolic Pathways

This compound is involved in metabolic pathways related to steroidogenesis. In H295R cells, the compound upregulates the expression of genes involved in the synthesis of steroid hormones, such as StAR, HMGR, and CYP11A1 . This upregulation leads to increased production of aldosterone, cortisol, and 17β-estradiol . The activation of the cAMP signaling pathway by this compound is a key mechanism underlying its effects on metabolic flux and hormone synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature facilitates its accumulation in lipid-rich environments, potentially affecting its localization and activity . Studies have shown that this compound can be detected in various biological matrices, indicating its widespread distribution and potential for bioaccumulation .

Subcellular Localization

This compound’s subcellular localization is influenced by its physicochemical properties and interactions with cellular components. The compound’s hydrophobicity allows it to associate with lipid membranes and organelles, potentially affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctyl iodide can be synthesized through the telomerization process, which involves the reaction of tetrafluoroethylene with iodine and a suitable initiator. The reaction typically occurs under controlled conditions of temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive and volatile nature of the reactants. The process includes steps such as purification and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Perfluorooctyl iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Produce various perfluorinated derivatives.

    Oxidation Reactions: Yield perfluorinated carboxylic acids.

    Reduction Reactions: Form perfluorinated hydrocarbons.

Scientific Research Applications

Perfluorooctyl iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of fluorinated compounds and polymers.

    Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Industry: Utilized in the production of surfactants, lubricants, and coatings

Comparison with Similar Compounds

  • Perfluorobutyl iodide
  • Perfluorohexyl iodide
  • Perfluorodecyl iodide
  • Perfluorododecyl iodide

Comparison: Perfluorooctyl iodide is unique among these compounds due to its specific chain length and iodine atom, which confer distinct physicochemical properties such as higher thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXGJTSJUKTDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060147
Record name Perfluorooctyl iodide
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Molecular Weight

545.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS]
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-
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Record name Perfluorooctyl iodide
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CAS No.

507-63-1
Record name Perfluorooctyl iodide
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Record name Perfluorooctyl iodide
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Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorooctyl iodide
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Record name Heptadecafluoro-1-iodooctane
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Record name PERFLUOROOCTYL IODIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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